![molecular formula C12H11FN2O B1438516 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide CAS No. 1031627-34-5](/img/structure/B1438516.png)
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide
Overview
Description
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide, also known as 4-Fluorobenzylpyrrole-2-carboxamide (FBPC), is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrrole family, which consists of compounds with a nitrogen-containing ring system, and is used as a building block to create other compounds. This compound has been studied for its potential to act as an inhibitor of various enzymes and its ability to modulate the activity of certain receptors.
Scientific Research Applications
Monoamine Oxidase Inhibition
The compound and its derivatives have been investigated for their role as monoamine oxidase inhibitors, a class of drugs with applications in treating various neurological and psychiatric disorders. Research in this domain synthesized N-Benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, evaluating their inhibitory activity against monoamine oxidase types A and B. Notably, certain derivatives demonstrated substantial selectivity and potency, offering valuable insights into the development of targeted therapies for related health conditions (Silvestri et al., 2003).
Drug Discovery and Metabolism Studies
1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide has also played a crucial role in drug discovery, particularly in the development of HIV integrase inhibitors. The use of 19F-nuclear magnetic resonance (NMR) in studying the metabolism and disposition of these inhibitors has provided valuable data, aiding in the selection and optimization of candidates for further development. This research underscores the compound's significance in advancing therapeutic options for HIV (Monteagudo et al., 2007).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(15)12(14)16/h1-7H,8H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOXLRBEGATDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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